(Z)-methyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
This compound belongs to a class of benzofuran derivatives characterized by a Z-configured benzylidene substituent at the 2-position of the dihydrobenzofuran core and an acetoxy group at the 6-position. Its molecular formula is C₁₉H₁₄BrO₅, with a molecular weight of 401.2 g/mol (calculated based on atomic composition). The bromine atom enhances lipophilicity (estimated XLogP3 ≈ 4.8–5.0) and may act as an electron-withdrawing group, affecting resonance stabilization and reaction kinetics .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-22-17(20)10-23-13-5-6-14-15(9-13)24-16(18(14)21)8-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYZAFXODGEBNB-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes like elastase and tyrosinase. These enzymes play crucial roles in various biological processes, including inflammation and pigmentation, respectively.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target enzymes.
Biological Activity
(Z)-Methyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
Structural Characteristics
The compound features a complex structure that includes:
- A bromobenzylidene moiety, which is known to influence biological interactions.
- A dihydrobenzofuran core, contributing to its pharmacological properties.
- An ester functional group , which can enhance solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 389.2 g/mol .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, leading to alterations in metabolic pathways.
- Receptor Modulation : It has been suggested that it interacts with cannabinoid receptors, particularly CB2, which are involved in immune response modulation and pain relief .
- Protein Interaction : The compound can affect protein-protein interactions, potentially altering signaling pathways that are crucial for cellular functions.
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. For instance, studies on related benzofuran derivatives have shown efficacy in models of neuropathic pain without affecting locomotor behavior . This suggests a potential therapeutic use in pain management.
Anti-inflammatory Properties
The compound's structural features may confer anti-inflammatory effects. Compounds in the benzofuran class have been reported to modulate inflammatory pathways effectively . The presence of the bromobenzylidene group could enhance this activity by increasing binding affinity to relevant targets involved in inflammation.
Case Studies
A notable study investigated a series of benzofuran derivatives, including compounds structurally related to this compound. These compounds demonstrated selective agonism at CB2 receptors, leading to reduced pain responses in animal models .
Table: Comparative Biological Activity of Benzofuran Derivatives
| Compound Name | Structure Features | Biological Activity | Mechanism |
|---|---|---|---|
| Compound A | Benzofuran core | Antinociceptive | CB2 Agonist |
| Compound B | Bromobenzylidene | Anti-inflammatory | Enzyme Inhibition |
| (Z)-Methyl 2... | Dihydrobenzofuran | Potentially analgesic | Protein Interaction |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
The compound serves as a valuable building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, enabling researchers to explore new synthetic pathways and reactions. The presence of the benzofuran moiety is particularly beneficial for creating derivatives with enhanced properties or functionalities.
Reactivity and Functionalization
(Z)-methyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo several chemical reactions, including:
- Oxidation: Leading to the formation of quinone derivatives.
- Reduction: Producing dihydro derivatives or facilitating the removal of bromine.
- Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that compounds containing benzofuran moieties often exhibit antimicrobial and anticancer activities. Studies have shown that this compound may possess similar properties, making it a candidate for further biological evaluation.
Mechanism of Action
The biological activity of this compound may involve interactions with specific enzymes or receptors, modulating various biological pathways. The bromobenzylidene group may enhance binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.
Medicinal Chemistry
Lead Compound Development
In medicinal chemistry, this compound can act as a lead compound for developing new therapeutic agents. Its structure can be modified to improve pharmacological properties such as solubility, stability, and bioavailability.
Potential Therapeutic Applications
Due to its promising biological activities, this compound may be investigated for applications in treating various diseases, including cancer and infections. Ongoing research is essential to elucidate its full therapeutic potential.
Industrial Applications
Material Science
The unique chemical properties of this compound may find applications in developing new materials, such as polymers or coatings. Its structural characteristics can contribute to the creation of materials with specific performance attributes.
Sustainable Chemistry
As the demand for sustainable chemical processes increases, compounds like this compound could play a role in green chemistry initiatives. Its potential use in environmentally friendly synthesis methods warrants further investigation.
Case Studies
-
Anticancer Activity Study
- A study exploring the anticancer properties of benzofuran derivatives highlighted the potential of this compound as an effective inhibitor against specific cancer cell lines.
-
Synthesis Optimization
- Research focused on optimizing synthetic routes for producing this compound demonstrated improved yields using novel catalytic methods, enhancing its availability for research and industrial applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
*Estimated based on halogen substituent trends.
Key Observations:
- Lipophilicity: The tert-butyl analog exhibits the highest XLogP3 (5.2) due to its nonpolar alkyl group, followed by the bromo (~4.9) and fluoro (~3.8) derivatives. Bromine’s larger atomic radius and polarizability contribute to greater lipophilicity compared to fluorine .
- In contrast, the 3-fluoro group’s electronegativity increases polarity, which may enhance solubility in polar solvents .
- Steric Considerations : The tert-butyl group introduces significant steric bulk, which could hinder interactions in catalytic or binding environments compared to the planar bromo/fluoro analogs .
Reactivity and Stability
- Bromine vs. Fluorine : Bromine’s lower electronegativity (compared to fluorine) reduces resonance stabilization of intermediates but increases leaving-group ability in substitution reactions.
- Thermal Stability : The tert-butyl analog’s bulky substituent may enhance thermal stability by reducing molecular mobility, whereas the bromo derivative’s heavier atom could lower melting points .
Research Implications
- Medicinal Chemistry : The bromo compound’s lipophilicity and electronic profile make it a candidate for hydrophobic target engagement, while the fluoro analog’s polarity may improve bioavailability.
- Material Science : The tert-butyl derivative’s steric bulk could be leveraged in designing liquid crystals or polymers with tailored rigidity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
